1-(2,3-Dichlorophenyl)-[1,2,4]triazolo[4,3-a]quinoline
Overview
Description
1-(2,3-Dichlorophenyl)-[1,2,4]triazolo[4,3-a]quinoline is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which combines a triazole ring with a quinoline moiety, and is further substituted with a dichlorophenyl group. The presence of these functional groups endows the compound with a range of biological activities, making it a valuable target for drug development and other scientific research applications .
Preparation Methods
The synthesis of 1-(2,3-Dichlorophenyl)-[1,2,4]triazolo[4,3-a]quinoline typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-chlorocinchoninic acid, which is then treated with hydrazine to form 2-hydrazinocinchoninic acid.
Cyclization: The 2-hydrazinocinchoninic acid undergoes cyclization with an appropriate aldehyde, such as benzaldehyde, in the presence of a catalyst like chloranil.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-(2,3-Dichlorophenyl)-[1,2,4]triazolo[4,3-a]quinoline undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-(2,3-Dichlorophenyl)-[1,2,4]triazolo[4,3-a]quinoline involves its interaction with molecular targets such as DNA and enzymes. The compound can intercalate into DNA, disrupting its structure and function, which leads to the inhibition of DNA replication and transcription . Additionally, the compound can inhibit key enzymes involved in cellular processes, further contributing to its biological activity .
Comparison with Similar Compounds
1-(2,3-Dichlorophenyl)-[1,2,4]triazolo[4,3-a]quinoline can be compared with other similar compounds, such as:
[1,2,4]Triazolo[4,3-a]quinoxaline: This compound shares a similar triazole-quinoline core but differs in its substitution pattern and biological activity.
[1,2,4]Triazolo[3,4-a]isoquinoline: Another related compound, which has a different arrangement of the triazole and quinoline rings, leading to distinct chemical and biological properties.
1,2,4-Triazolo[4,3-c]quinazolines: These compounds have a quinazoline core instead of a quinoline core, resulting in different pharmacological profiles.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, which make it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
1-(2,3-dichlorophenyl)-[1,2,4]triazolo[4,3-a]quinoline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9Cl2N3/c17-12-6-3-5-11(15(12)18)16-20-19-14-9-8-10-4-1-2-7-13(10)21(14)16/h1-9H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXJIOQAEGKSYQU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=NN=C(N32)C4=C(C(=CC=C4)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9Cl2N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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